1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline is a heterocyclic compound that combines the structural features of isoquinoline and triazole. Isoquinoline is a nitrogen-containing heterocycle, while triazole is a five-membered ring containing three nitrogen atoms. The trimethylsilyl group attached to the triazole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
The synthesis of 1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction between an azide and an alkyne. This reaction is highly efficient and regioselective, often yielding the desired 1,2,3-triazole with high purity.
Attachment of the Trimethylsilyl Group: The trimethylsilyl group is introduced to the triazole ring using trimethylsilyl chloride in the presence of a base such as triethylamine. This step enhances the compound’s stability and reactivity.
Formation of Isoquinoline: Isoquinoline can be synthesized through various methods, including the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions.
Coupling of Isoquinoline and Triazole: The final step involves coupling the isoquinoline and triazole rings.
Chemical Reactions Analysis
1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline undergoes various chemical reactions, including:
Scientific Research Applications
1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival.
Comparison with Similar Compounds
1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline can be compared with other similar compounds, such as:
Properties
CAS No. |
84645-37-4 |
---|---|
Molecular Formula |
C14H16N4Si |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
(5-isoquinolin-1-yl-2H-triazol-4-yl)-trimethylsilane |
InChI |
InChI=1S/C14H16N4Si/c1-19(2,3)14-13(16-18-17-14)12-11-7-5-4-6-10(11)8-9-15-12/h4-9H,1-3H3,(H,16,17,18) |
InChI Key |
RZKDNNZKHLCTOQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=NNN=C1C2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.